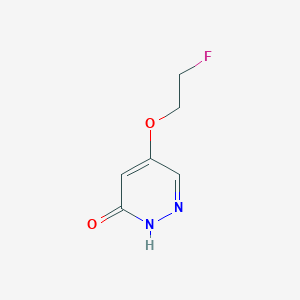
5-(2-fluoroethoxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-fluoroethoxy)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a fluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoroethoxy)pyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with fluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-fluoroethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluoroethoxy group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazine derivatives.
Applications De Recherche Scientifique
5-(2-fluoroethoxy)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(2-fluoroethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The pyridazine ring can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-fluoroethoxy)pyridine
- 3-(2-fluoroethoxy)pyridazine
- 4-(2-fluoroethoxy)pyrimidine
Uniqueness
5-(2-fluoroethoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The position of the fluoroethoxy group on the pyridazine ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1346697-95-7 |
|---|---|
Formule moléculaire |
C6H7FN2O2 |
Poids moléculaire |
158.13 g/mol |
Nom IUPAC |
4-(2-fluoroethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H7FN2O2/c7-1-2-11-5-3-6(10)9-8-4-5/h3-4H,1-2H2,(H,9,10) |
Clé InChI |
WSWWDRYLJXTOEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NNC1=O)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)
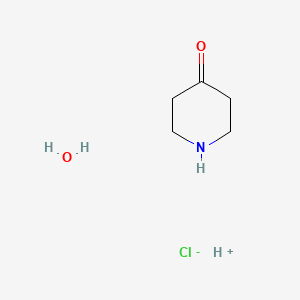

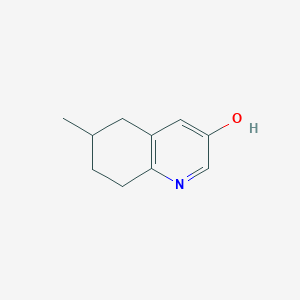
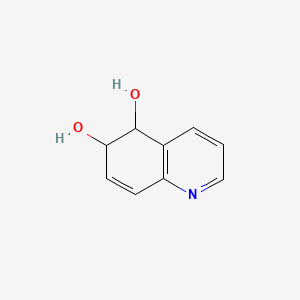
![O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine](/img/structure/B11920562.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920566.png)
![(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11920571.png)
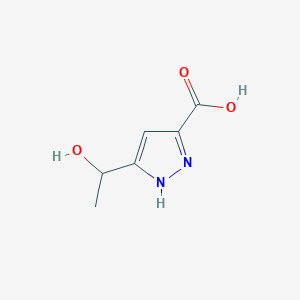
![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
![3,9-Dioxaspiro[5.5]undecane](/img/structure/B11920594.png)

![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B11920599.png)

